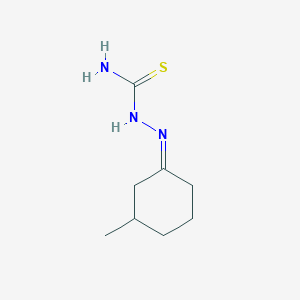
3-Methylcyclohexanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclohexanone thiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiosemicarbazone derivatives, including 3-methylcyclohexanone thiosemicarbazone. Research indicates that various thiosemicarbazones exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
- Synthesis and Testing : A study synthesized multiple thiosemicarbazone derivatives and assessed their antibacterial activity using the microdilution method. Among these, specific derivatives demonstrated potent activity against Bacillus cereus and other bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .
- Mechanism of Action : The proposed mechanism involves the binding of these compounds to bacterial targets, disrupting essential cellular functions. Molecular docking studies suggest that these compounds can effectively interact with topoisomerase II and transcriptional regulators, which are critical for bacterial growth and survival .
Anticancer Properties
This compound has shown promise in cancer research, particularly in targeting various cancer cell lines.
- Cytotoxicity Studies : In vitro studies revealed that this compound exhibits significant cytotoxic effects against different cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The cytotoxicity was measured using the MTT assay, where derivatives of this compound showed varying degrees of effectiveness .
- Potential as an Anticancer Drug : The ability of thiosemicarbazones to inhibit cell proliferation suggests their potential as anticancer agents. The structure-activity relationship (SAR) analysis indicates that modifications in the thiosemicarbazone structure can enhance their anticancer activity, making them suitable candidates for further development .
Antiviral Activity
The antiviral potential of thiosemicarbazones has also been explored, particularly against viruses such as the bovine viral diarrhea virus (BVDV), which serves as a model for hepatitis C virus.
- Synthesis of Derivatives : A series of thiosemicarbazone derivatives were synthesized and tested for their antiviral efficacy. One derivative exhibited a high selectivity index compared to ribavirin, indicating its potential as a therapeutic agent against viral infections .
- Mechanism of Action : These compounds are believed to inhibit viral replication by targeting viral RNA synthesis processes, thus preventing the virus from proliferating within host cells .
Dynamic High-Performance Liquid Chromatography Applications
The unique structural properties of this compound make it suitable for applications in chromatography.
- Isomerization Studies : Research has demonstrated the use of dynamic high-performance liquid chromatography (DHPLC) to study the E/Z isomerization barriers of this compound. This technique allows for the simultaneous separation and characterization of stereoisomers, providing insights into their kinetic properties .
- Analytical Applications : The ability to analyze complex mixtures using DHPLC positions this compound as a valuable tool in analytical chemistry, particularly in understanding reaction mechanisms and compound stability under various conditions .
Propiedades
Fórmula molecular |
C8H15N3S |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
[(Z)-(3-methylcyclohexylidene)amino]thiourea |
InChI |
InChI=1S/C8H15N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |
Clave InChI |
HYTSSRJLTXZVAJ-YFHOEESVSA-N |
SMILES isomérico |
CC1CCC/C(=N/NC(=S)N)/C1 |
SMILES canónico |
CC1CCCC(=NNC(=S)N)C1 |
Sinónimos |
3-methylcyclohexanone thiosemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















